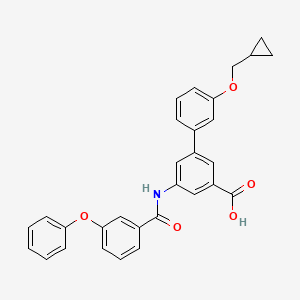
Fabp1-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Fabp1-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts . Industrial production methods for this compound are also not widely available, as the compound is primarily used for research purposes.
Analyse Chemischer Reaktionen
Fabp1-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Fabp1-IN-1 has several scientific research applications, including:
Chemistry: Used to study the binding properties and interactions of fatty acid binding proteins.
Biology: Used to investigate the role of FABP1 in various biological processes, including lipid metabolism and transport.
Wirkmechanismus
Fabp1-IN-1 exerts its effects by selectively inhibiting the activity of FABP1. This inhibition disrupts the binding and transport of fatty acids within cells, leading to alterations in lipid metabolism and signaling pathways . The molecular targets of this compound include the FABP1 protein itself, as well as other proteins and pathways involved in lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Fabp1-IN-1 is unique in its high selectivity for FABP1 compared to other fatty acid binding proteins. Similar compounds include:
FABP3 inhibitors: These compounds target fatty acid binding protein 3 and have different selectivity profiles and applications.
FABP4 inhibitors: These compounds target fatty acid binding protein 4 and are used in research related to metabolic diseases and inflammation.
This compound stands out due to its specific inhibition of FABP1, making it a valuable tool for studying the role of this protein in various biological processes and diseases .
Eigenschaften
Molekularformel |
C30H25NO5 |
|---|---|
Molekulargewicht |
479.5 g/mol |
IUPAC-Name |
3-[3-(cyclopropylmethoxy)phenyl]-5-[(3-phenoxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C30H25NO5/c32-29(22-7-5-11-28(18-22)36-26-8-2-1-3-9-26)31-25-15-23(14-24(16-25)30(33)34)21-6-4-10-27(17-21)35-19-20-12-13-20/h1-11,14-18,20H,12-13,19H2,(H,31,32)(H,33,34) |
InChI-Schlüssel |
AJHUKENAWLZUOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC2=CC=CC(=C2)C3=CC(=CC(=C3)NC(=O)C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















